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Compound of Interest

Compound Name: (R)-(+)-Propylene carbonate

Cat. No.: B016679

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-(+)-Propylene carbonate, a cyclic carbonate ester derived from propylene glycol, has
emerged as a versatile and valuable chiral building block in modern organic synthesis. Its rigid,
five-membered ring structure, coupled with the presence of a stereocenter, makes it an
attractive precursor for the synthesis of a wide range of enantiomerically pure compounds,
particularly in the pharmaceutical industry. This guide provides a comprehensive overview of
the properties, synthesis, and key applications of (R)-(+)-propylene carbonate, with a focus
on its role in the development of chiral drugs.

Physicochemical Properties

(R)-(+)-Propylene carbonate is a colorless to pale yellow liquid with a faint, sweet odor.[1] It is
highly soluble in water and miscible with many organic solvents, including acetone, ethanol,
and benzene.[2] Its key physical and chemical properties are summarized in Table 1. The high
boiling point and low vapor pressure of propylene carbonate make it an environmentally
friendly solvent with low volatility.[3][4]

Table 1: Physicochemical Properties of (R)-(+)-Propylene Carbonate
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Property Value References
CAS Number 16606-55-6

Molecular Formula CaHeOs3 [5]

Molecular Weight 102.09 g/mol [5]
Appearance Colorless to light yellow liquid [1][6]

Boiling Point 240-242 °C [1][3]
Density 1.189 - 1.205 g/mL at 25 °C [11[3]
Refractive Index (n20/D) 1.422 [7]

Optical Purity (ee) Typically =98% [71[8]
Solubility in Water 175 g/L at 25 °C

Synthesis of (R)-(+)-Propylene Carbonate

Several synthetic routes have been developed to produce (R)-(+)-propylene carbonate in high
enantiomeric purity. The choice of method often depends on the availability of starting
materials, scalability, and desired purity.

From (R)-1,2-Propanediol

A common and straightforward method involves the carbonylation of commercially available
(R)-1,2-propanediol. This can be achieved using various carbonylating agents, such as diethyl
carbonate or urea.

2.1.1. Using Diethyl Carbonate

This method involves the transesterification of (R)-1,2-propanediol with diethyl carbonate in the
presence of a basic catalyst.

Experimental Protocol:

A mixture of (R)-1,2-propanediol (e.g., 500 mol), diethyl carbonate (e.g., 600 mol), and a
catalytic amount of sodium ethoxide (e.g., 50 mol) is heated to 105-110 °C for approximately 8
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hours.[1] After the reaction is complete, the unreacted diethyl carbonate is removed by
distillation under reduced pressure. The remaining mixture is cooled to room temperature, and
any insoluble material is filtered off. The filtrate is then concentrated by evaporation to yield (R)-
(+)-propylene carbonate.[1]

Table 2: Synthesis of (R)-(+)-Propylene Carbonate from (R)-1,2-Propanediol and Diethyl

Carbonate
Reactant Temperat ) . . Referenc
Catalyst Time (h) Yield (%) Purity (%)
s ure (°C)
(R)-1,2-
Propanedi Sodium
105-110 8 90 >99 [1]

ol, Diethyl Ethoxide

Carbonate

2.1.2. Using Urea

An alternative, cost-effective method utilizes urea as the carbonyl source with a metal oxide

catalyst.
Experimental Protocol:

(R)-1,2-propanediol (e.g., 0.6 mol) and urea (e.g., 0.5 mol) are mixed with a catalytic amount of
zinc oxide (e.g., 0.005 mol).[2] The mixture is heated to 100-120 °C and stirred for 12 hours.[2]
After the reaction, excess (R)-1,2-propanediol is removed by vacuum distillation. Continued
vacuum distillation of the residue affords (R)-(+)-propylene carbonate.[2]

Table 3: Synthesis of (R)-(+)-Propylene Carbonate from (R)-1,2-Propanediol and Urea

Temperatur ) .

Reactants Catalyst °C) Time (h) Yield (%) Reference
e o

(R)-1,2-

Propanediol, Zinc Oxide 100-120 12 92 [2]

Urea
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From Ethyl (S)-Lactate

A three-step synthesis starting from the inexpensive and readily available chiral pool material,
ethyl (S)-lactate, provides (R)-(+)-propylene carbonate with high enantiomeric excess.[1][7]
This process involves a borohydride reduction followed by an intramolecular displacement
reaction.[1][7]

Experimental Workflow:
Caption: Three-step synthesis of (R)-(+)-propylene carbonate from ethyl (S)-lactate.
Experimental Protocol (General Outline):

o Tosylation: The secondary alcohol of ethyl (S)-lactate is tosylated using p-toluenesulfonyl
chloride (TsCl) in the presence of a base like pyridine.

e Reduction: The ester group of the resulting (S)-ethyl 2-(tosyloxy)propanoate is reduced to a
primary alcohol using a reducing agent such as sodium borohydride.

e Cyclization: The intermediate, (S)-2-(tosyloxy)propan-1-ol, undergoes an intramolecular
cyclization. This is achieved by reaction with a carbonate source, where the in-situ generated
carbonate anion displaces the tosylate group, leading to the formation of (R)-(+)-propylene
carbonate with inversion of stereochemistry.[7]

This method has been reported to yield (R)-(+)-propylene carbonate in approximately 60%
overall yield with an enantiomeric excess of 298%.[1][7]

Kinetic Resolution of Racemic Propylene Oxide

The asymmetric coupling of carbon dioxide with racemic propylene oxide, catalyzed by chiral
salen-cobalt(lll) complexes, offers a direct route to optically active propylene carbonate. This
process operates via a kinetic resolution, where one enantiomer of the epoxide reacts faster to
form the corresponding carbonate, leaving the unreacted epoxide enriched in the other
enantiomer.

Experimental Protocol (General):
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A chiral SalenCo(lll) complex and a co-catalyst, such as a quaternary ammonium halide, are
dissolved in racemic propylene oxide.[4] The mixture is then subjected to a carbon dioxide
atmosphere at a specific pressure and temperature. The reaction progress is monitored, and
upon reaching the desired conversion, the unreacted propylene oxide and the product, (R)-(+)-
propylene carbonate, are separated and purified, typically by distillation. The enantiomeric
excess of the product depends on the catalyst system and reaction conditions.

Applications as a Chiral Building Block

The primary utility of (R)-(+)-propylene carbonate lies in its function as a versatile C3 chiral
synthon. The electrophilic nature of the carbonate carbonyl and the adjacent methylene carbon
allows for regioselective ring-opening reactions with various nucleophiles, leading to the
formation of valuable chiral intermediates.

Synthesis of Tenofovir

A prominent application of (R)-(+)-propylene carbonate is in the industrial synthesis of
Tenofovir, a crucial antiretroviral drug used in the treatment of HIV/AIDS and hepatitis B.[2][3]
The synthesis involves the N-alkylation of adenine with (R)-(+)-propylene carbonate to install
the chiral (R)-9-(2-hydroxypropyl) side chain.

Reaction Scheme:
Caption: Synthesis of Tenofovir from adenine and (R)-(+)-propylene carbonate.
Experimental Protocol for the Synthesis of (R)-9-(2-Hydroxypropyl)adenine (HPA):

Adenine and an excess of (R)-(+)-propylene carbonate (e.g., 1.3 equivalents) are heated to
approximately 120 °C in a solvent such as dimethylformamide (DMF) in the presence of a
catalytic amount of a base like sodium hydroxide.[9] The reaction is monitored for completion.
After cooling, the product, (R)-9-(2-hydroxypropyl)adenine, can be isolated and purified, often
through crystallization.[3] This key intermediate is then further elaborated to Tenofovir through a
series of chemical transformations.[3][9]

Synthesis of Other Chiral Pharmaceuticals
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The utility of (R)-(+)-propylene carbonate extends to the synthesis of other chiral drugs. For
instance, it can serve as a precursor to chiral C3 synthons used in the synthesis of
oxazolidinone antibiotics like Linezolid.[8] The ring-opening of (R)-(+)-propylene carbonate
provides access to (R)-1-amino-2-propanol derivatives, which are key structural motifs in many
biologically active molecules.

Ring-Opening Reactions with Nucleophiles

The reaction of (R)-(+)-propylene carbonate with various nucleophiles, such as amines,
provides a straightforward entry to chiral 1,2-difunctional compounds. The regioselectivity of the
attack (at the carbonyl carbon or the methylene carbon) can often be controlled by the choice
of nucleophile and reaction conditions.

General Workflow for Amine Ring-Opening:
Caption: General workflow for the ring-opening of (R)-(+)-propylene carbonate with amines.
Experimental Protocol for Ring-Opening with Cyclohexylamine:

Cyclohexylamine (e.g., 5.21 mmol) and (R)-(+)-propylene carbonate (e.g., 2.59 mmol) are
stirred together, optionally in the presence of a catalyst.[10] The reaction mixture is then
purified, for example, by silica gel column chromatography, to yield the corresponding chiral 2-
hydroxypropyl carbamate and/or 1-hydroxypropan-2-yl carbamate isomers.[10]

Conclusion

(R)-(+)-Propylene carbonate is a highly valuable and versatile chiral building block with
significant applications in the pharmaceutical industry. Its ready availability through multiple
synthetic routes, coupled with its predictable reactivity in ring-opening reactions, makes it an
essential tool for the construction of complex chiral molecules. As the demand for
enantiomerically pure pharmaceuticals continues to grow, the importance of (R)-(+)-propylene
carbonate as a key chiral synthon is set to increase further. Its favorable environmental profile
as a green solvent adds to its appeal in the development of sustainable synthetic processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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